molecular formula C5H6F5NOTe B12062870 Pyridinium teflate CAS No. 40904-35-6

Pyridinium teflate

Cat. No.: B12062870
CAS No.: 40904-35-6
M. Wt: 318.7 g/mol
InChI Key: MGPSFNJAJSYBQN-UHFFFAOYSA-N
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Description

Pyridinium teflate: (CAS Number: 40904-35-6) is a pyridinium salt of OTeF5 . It consists of a pyridinium cation (C5H5N+ ) and a pentafluorooxotellurate(VI) anion (OTeF5- ). The compound is stable and serves as a starting material for the production of teflic acid, which is a very weakly coordinating ligand .

Preparation Methods

Synthetic Routes: The synthetic preparation of pyridinium teflate involves the reaction between pyridine and tellurium hexafluoride (TeF6 ). The reaction proceeds as follows:

C5H5N+TeF6Pyridinium teflate\text{C5H5N} + \text{TeF6} \rightarrow \text{this compound} C5H5N+TeF6→Pyridinium teflate

Industrial Production: this compound can be produced on a larger scale using vacuum line techniques. These methods ensure the purity and stability of the compound.

Chemical Reactions Analysis

Reactivity: Pyridinium teflate can participate in various chemical reactions, including:

  • Oxidation : It can undergo oxidation reactions.
  • Reduction : Reduction reactions are also possible.
  • Substitution : Substitution reactions with other nucleophiles occur.
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction : Reducing agents like hydrides (e.g., lithium aluminum hydride).
  • Substitution : Nucleophiles (e.g., alkoxides, halides).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxide derivatives, while reduction could lead to reduced pyridinium species.

Scientific Research Applications

Pyridinium teflate finds applications in various scientific fields:

  • Chemistry : As a ligand in coordination chemistry due to its weak coordinating ability.
  • Biology : In studies involving coordination complexes and ligand-receptor interactions.
  • Medicine : Potential applications in drug design and delivery systems.
  • Industry : Used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which pyridinium teflate exerts its effects depends on the specific context. its weak coordination properties make it suitable for ligand-based interactions with metal ions or other molecules.

Comparison with Similar Compounds

While pyridinium teflate is unique due to its pentafluorooxotellurate(VI) anion, other pyridinium salts exist. Some similar compounds include pyridinium chloride, pyridinium bromide, and pyridinium iodide.

Biological Activity

Pyridinium teflate, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through the quaternization of pyridine derivatives with trifluoroacetic acid (TFA) or similar reagents. The general reaction involves the formation of a salt where the nitrogen atom in pyridine becomes positively charged, enhancing its solubility and biological activity. The structure can be represented as follows:

C5H5N+CF3SO3\text{C}_5\text{H}_5\text{N}^+\cdots \text{CF}_3\text{SO}_3^-

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyridinium salts found that those with longer alkyl side chains demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent efficacy.

CompoundMIC (µg/mL)Activity Against
This compound4Staphylococcus aureus
Other derivatives8-16Bacillus subtilis

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. However, the antifungal activity was relatively weaker, particularly against Candida albicans, suggesting a different mode of action that may not effectively target fungal cell walls.

Anticancer Properties

This compound has also been studied for its potential anticancer effects. It has shown promise in inhibiting cancer cell proliferation in several in vitro studies. For instance, one study reported that pyridinium salts could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Case Study: Anticancer Activity

A notable case study involved the assessment of this compound's effects on human breast cancer cells (MCF-7). The results indicated:

  • Cell Viability : A reduction in cell viability by up to 70% at concentrations of 10 µM after 24 hours.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining.

Anti-inflammatory and Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been recognized for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biological ActivityObservations
Anti-inflammatoryReduced levels of TNF-α and IL-6 in vitro
AntioxidantScavenging free radicals in DPPH assay

Properties

CAS No.

40904-35-6

Molecular Formula

C5H6F5NOTe

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C5H5N.F5HOTe/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;6H

InChI Key

MGPSFNJAJSYBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.O=[Te-](F)(F)(F)(F)F

Origin of Product

United States

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